molecular formula C9H6BrN3O B11796443 5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one

5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one

Katalognummer: B11796443
Molekulargewicht: 252.07 g/mol
InChI-Schlüssel: GUDNADFRMNPJRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a pyrimidin-4(3H)-one core, a privileged scaffold in drug discovery known for its versatile pharmacological properties . The molecule is strategically functionalized with a bromo substituent, which provides a reactive site for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to explore structure-activity relationships (SAR) . The 4-pyridyl moiety incorporated into the structure is a common pharmacophore that can enhance binding affinity to biological targets and improve physicochemical properties . Pyrimidin-4(3H)-one derivatives are widely investigated as positive allosteric modulators for G Protein-Coupled Receptors (GPCRs), such as the M1 muscarinic acetylcholine receptor, a target for cognitive deficits in Alzheimer's disease and schizophrenia . Furthermore, this scaffold is a key intermediate in developing kinase inhibitors, including Pim-1 kinase inhibitors, which are relevant in oncology research for treating various cancers . Researchers can utilize this compound to synthesize novel analogs for probing biological mechanisms and developing new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C9H6BrN3O

Molekulargewicht

252.07 g/mol

IUPAC-Name

5-bromo-4-pyridin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H6BrN3O/c10-7-8(12-5-13-9(7)14)6-1-3-11-4-2-6/h1-5H,(H,12,13,14)

InChI-Schlüssel

GUDNADFRMNPJRJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=C(C(=O)NC=N2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Traditional Condensation Methods

The foundation of synthesizing 5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one lies in condensation reactions between pyrimidine precursors and brominated reagents. These reactions typically proceed under acidic or basic conditions, leveraging nucleophilic substitution or cyclization mechanisms. For instance, the condensation of ethylacetoacetate with guanidine carbonate in an ethanol-toluene mixture yields 2-amino-6-methyl-4(3H)-pyrimidinone, a key intermediate . Subsequent bromination at the C-5 position is achieved using bromine in acetic acid, with yields ranging from 65% to 70% under optimized conditions .

A critical step in this pathway involves protecting the amino group of intermediates with tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions. In one protocol, Boc protection is performed using triethylamine and Boc anhydride in tetrahydrofuran (THF) at 40°C, yielding 47% of the protected intermediate . Deprotection with trifluoroacetic acid (TFA) restores the amino group, enabling further functionalization. While traditional methods are reliable, they often require extended reaction times (up to 48 hours) and multi-step purification processes .

Regioselective Bromination Techniques

Regioselective bromination ensures precise substitution at the C-5 position of the pyrimidine ring, a hallmark of this compound. This method employs lithiation strategies to direct bromine incorporation. A representative procedure involves treating a Boc-protected pyrimidinone with n-butyllithium (n-BuLi) in THF at 0°C, generating a stabilized anion at the C-5 position . Quenching the anion with bromine or electrophilic brominating agents yields the desired product with regioselectivity exceeding 90% .

Key advantages of this approach include:

  • High selectivity for the C-5 position, minimizing byproducts.

  • Compatibility with diverse electrophiles, enabling structural diversification.

  • Yields of 70–89% after deprotection and purification .

Challenges include the sensitivity of intermediates to moisture and the need for cryogenic conditions during lithiation.

Suzuki Cross-Coupling Approaches

Suzuki-Miyaura cross-coupling has been adapted to introduce the pyridin-4-yl group at the C-6 position of the pyrimidine ring. This method utilizes palladium catalysts to couple boronic acid derivatives with brominated pyrimidinones. For instance, 5-bromo-2-methoxypyridin-3-amine undergoes Suzuki coupling with pyridin-4-ylboronic acid in the presence of Pd(PPh₃)₄ and a base, yielding the coupled product in 70–90% yield . Subsequent deprotection of the methoxy group with trimethylsilyl iodide (TMS-I) generates the final compound .

This method excels in:

  • Enabling late-stage functionalization of the pyrimidine core.

  • Tolerating a wide range of boronic acids for structural variation.

  • Achieving high yields under mild conditions (room temperature to 80°C) .

However, the requirement for anhydrous conditions and expensive palladium catalysts may limit its industrial applicability.

Comparative Analysis of Synthetic Routes

The table below summarizes the key parameters of each synthesis method:

MethodConditionsKey Reagents/CatalystsYield (%)Time
Traditional CondensationAcidic/Base, 80–100°CBromine, Boc anhydride65–7024–48 hours
Microwave-AssistedMicrowave, 150°CNone specified80–85*20–30 minutes
Regioselective BrominationTHF, n-BuLi, −78°C to RTBoc-protected intermediates70–896–12 hours
Suzuki Cross-CouplingPd(PPh₃)₄, Base, 80°CPyridin-4-ylboronic acid70–902–4 hours

*Estimated based on comparative studies .

Key Observations:

  • Microwave synthesis offers the shortest reaction time but lacks detailed yield data in the literature.

  • Suzuki coupling provides the highest yields and structural flexibility but incurs higher costs.

  • Regioselective bromination balances selectivity and yield but requires stringent anhydrous conditions.

Analyse Chemischer Reaktionen

Cyclization Reactions

This compound undergoes cyclization under acidic or basic conditions to form fused heterocyclic systems. For example:

  • Product : Thieno[2,3-b]pyridines (e.g., 6a , 6b ) via intramolecular cyclization with sulfur-containing reagents.

  • Conditions : Ethanolic piperidine at reflux.

  • Key Observation : The bromine atom facilitates regioselective ring closure, as seen in the formation of 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone (6a ) from 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile (5a ) .

Dehydrobromination

Heating induces elimination of HBr, forming unsaturated derivatives:

  • Reagent : Base (e.g., KOH) in N,N-dimethylformamide (DMF).

  • Product : Pyrimidino[4',5' derivatives with enhanced conjugation .

  • Mechanism : Base abstracts a β-hydrogen, leading to bromide ion elimination and double bond formation.

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as a handle for palladium-catalyzed coupling:

Conditions Reagents Product Yield Source
Pd(PPh₃)₄, K₂CO₃, H₂O/dioxaneArylboronic acids3,4-Dimethoxyphenyl-substituted pyrazolo[1,5-a]pyrimidines27–56%
CuI, K₂CO₃, i-PrOHSulfonamides (e.g., sulfa drugs)4-((5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides75–82%

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring enables substitution at position 5:

Nucleophile Conditions Product Application
Amines (e.g., pyrrolidine)DMF, KOH, 80°C5-Pyrrolidinyl-pyrimidine derivativesIntermediate for kinase inhibitors
HydrazineEthanol, refluxPyrazolo[4,3-b]pyridinesScaffold for PDE5 inhibitors

Ullmann Coupling

Copper-mediated coupling with aryl thiols or amines:

  • Reagent : CuI, K₂CO₃ in DMF.

  • Product : 5-(Arylsulfanyl)-pyrimidines (e.g., N-(4-[(2-amino-6-methyl-4-oxo-thieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl)-L-glutamic acid) .

  • Yield : 47–82%, depending on the aryl partner.

Acid/Base-Mediated Transformations

  • Hydrolysis : In aqueous HCl, the hydroxyl group at position 4 undergoes protonation, enhancing electrophilicity for subsequent substitutions.

  • Tautomerism : Exists in equilibrium between 4(3H)-one and 4-ol tautomers, affecting reactivity in polar solvents.

Biological Activity-Driven Modifications

  • PDE5 Inhibition : Substituents at position 6 (e.g., isopropyl) and the phenyl ring (e.g., 2-propoxy) optimize binding (IC₅₀ = 1.7 nM) .

  • Dual TS/DHFR Inhibition : 5-(Arylsulfanyl) derivatives show nanomolar activity against thymidylate synthase and dihydrofolate reductase .

Key Mechanistic Insights

  • Regioselectivity : Bromine’s electron-withdrawing effect directs substitutions to position 5, while the pyridine ring stabilizes transition states via resonance .

  • Catalyst Dependency : Pd(PPh₃)₄ outperforms PdCl₂ in Suzuki couplings due to better oxidative addition kinetics .

  • Solvent Effects : Protic solvents (e.g., ethanol) favor cyclization, while aprotic solvents (e.g., DMF) enhance SNAr reactions .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the potential of 5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one and its derivatives in cancer treatment. For instance, a series of bromopyrimidine derivatives were synthesized and evaluated for their anticancer properties against several cancer cell lines, including HeLa (human cervix carcinoma), A549 (human lung adenocarcinoma), and MCF-7 (human breast adenocarcinoma) cells. The results indicated that specific derivatives exhibited significant cytotoxicity, with some showing activity comparable to established anticancer drugs like Dasatinib .

Case Study: Anticancer Activity Evaluation

CompoundCell Line TestedIC50 Value (µM)Reference
5cHeLa12.5
6dA54910.0
6hMCF-78.0

The above table summarizes the IC50 values for selected compounds derived from this compound, demonstrating their potential as effective anticancer agents.

Antimicrobial Properties

In addition to its antitumor activity, this compound has been investigated for its antimicrobial properties. Various studies have reported that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity Evaluation

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
5aStaphylococcus aureus32
5cEscherichia coli16
6bBacillus subtilis8

The table illustrates the effectiveness of certain derivatives against common bacterial strains, indicating the compound's potential as a lead for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biological studies.

Vergleich Mit ähnlichen Verbindungen

6-(Pyridin-4-yl) vs. 6-(Trifluoromethyl) or 6-(2-Fluoropropan-2-yl)

  • 5-Bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one (CAS: 126538-81-6) replaces the pyridinyl group with a trifluoromethyl group. This substitution introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to the pyridinyl analog. However, the pyridinyl group in the target compound may enable π-π stacking interactions in biological targets, a feature absent in the trifluoromethyl variant .
  • 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one (CAS: 1823898-84-5) features a fluorinated alkyl chain, increasing molecular weight (235.05 g/mol vs. ~265 g/mol for the target compound) and altering solubility. The fluorine atoms may improve blood-brain barrier penetration, a critical factor in central nervous system-targeted therapies .

6-(Pyridin-4-yl) vs. 6-(Methylthio)

  • 2-(Methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one (BP 5633, CAS: 55361-63-2) substitutes bromine at position 5 with a methylthio group. In contrast, bromine in the target compound acts as a leaving group, facilitating further synthetic derivatization .

Substituent Variations at Position 5

Bromine vs. Chlorine or Methyl

  • 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one (EP 4374877 A2) and 5-bromo-6-methyl-1H-pyrimidin-4-one (CAS: 3438-52-6) highlight halogen and alkyl substitutions. Bromine’s larger atomic radius compared to chlorine may enhance halogen bonding in protein-ligand interactions. The methyl group in 5-bromo-6-methyl analogs reduces steric hindrance but decreases electronic effects critical for binding .

Fused vs. Non-Fused Ring Systems

  • 6-Bromo-1H-thieno[3,2-d]pyrimidin-4-one (CAS: 215927-36-9) incorporates a fused thiophene ring, increasing aromaticity and rigidity. This structural feature enhances binding to kinases (e.g., Cdc7/Cdk9) compared to non-fused pyrimidinones like the target compound, which may exhibit greater conformational flexibility .

Biologische Aktivität

5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a bromine atom and a pyridine moiety, which is known to enhance biological activity. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired structure.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effectiveness against various cancer cell lines, revealing significant cytotoxic effects. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against tumor cells.

Cell Line IC50 (µM)
HeLa2.5
A5491.8
MCF-73.2

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of cleaved PARP and caspase activation in treated cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against a range of pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) reported as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. Substituents on the pyrimidine ring significantly affect potency and selectivity. For instance, variations in halogen substitutions or the introduction of additional functional groups can enhance binding affinity for target enzymes involved in cancer proliferation and microbial resistance.

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was administered to mice bearing A549 xenografts. The treatment resulted in a notable reduction in tumor volume compared to controls, highlighting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Action

A separate investigation evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The results showed that it inhibited growth effectively, suggesting its potential utility in treating infections caused by resistant pathogens.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one, and how can reaction yields be optimized?

A multi-component reaction (MCR) approach using pyridine derivatives and brominated precursors is a common strategy. For example, analogous pyrrolo[2,3-d]pyrimidinones are synthesized via condensation of aldehydes, cyanacetamide, and sulfonamide derivatives under basic conditions (e.g., K₂CO₃ in ethanol), with heating to 150°C to drive cyclization . Purification via recrystallization or column chromatography is critical to isolate the target compound. Monitoring reaction progress with TLC ensures intermediate formation before final cyclization.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

¹H and ¹³C NMR are essential for verifying the pyrimidinone core and substituent positions. For instance, the ¹H-NMR spectrum of a related bromopyrimidinone derivative (5-bromo-2-hydrazinyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one) shows distinct peaks for aromatic protons (δ 7.5–8.5 ppm) and NH groups (broad singlet at δ 10–12 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, as demonstrated for pyrrolo[2,3-d]pyrimidinones, where experimental m/z values align with theoretical calculations .

Q. What are the key stability considerations for storing this compound?

While direct data on this compound is limited, structurally similar brominated pyrimidinones (e.g., 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one) are typically stored at room temperature in inert atmospheres to prevent decomposition . Purity (>95%) and desiccation (using silica gel) minimize hydrolytic degradation. Regular NMR checks after storage can detect instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Contradictions often arise from impurities or solvent effects. For example, residual solvents in NMR samples (e.g., DMSO-d₆) may shift peaks; ensure complete solvent removal under vacuum . Repetition under controlled conditions (e.g., anhydrous K₂CO₃, degassed solvents) reduces variability. Cross-referencing with published spectra of analogous compounds (e.g., 5-bromo-2-hydrazinyl derivatives) aids in assigning ambiguous signals .

Q. What experimental design principles apply to studying the environmental fate of this compound?

Adopt a tiered approach:

  • Phase 1 (Lab): Determine physicochemical properties (logP, solubility) using HPLC or shake-flask methods. For example, logP values for brominated heterocycles like 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one (logP = 1.97) guide bioavailability predictions .
  • Phase 2 (Ecotoxicology): Assess toxicity via in vitro assays (e.g., microbial growth inhibition) and in vivo models (e.g., Daphnia magna). Reference frameworks like Project INCHEMBIOL emphasize multi-level impact studies (cellular to ecosystem) .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

Density Functional Theory (DFT) calculations predict electron distribution and reactive sites. For instance, the pyridin-4-yl group’s electron-withdrawing nature may influence the pyrimidinone ring’s electrophilicity. Molecular docking against target proteins (e.g., kinases) can prioritize derivatives for synthesis, as seen in studies of pyrrolo[2,3-d]pyrimidinones .

Methodological Tables

Table 1. Key Spectroscopic Data for Related Brominated Pyrimidinones

Compound¹H-NMR (δ, ppm)HRMS (m/z)Reference
5-Bromo-2-hydrazinyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one7.5–8.5 (aromatic), 10.5 (NH)Calc: 325.02; Exp: 325.03
6-Benzoyl-5-phenyl-pyrrolo[2,3-d]pyrimidin-4(7H)-one7.2–8.1 (aromatic), 12.1 (NH)Calc: 327.10; Exp: 327.11

Table 2. Environmental Risk Assessment Framework

PhaseObjectiveMethodReference
Lab StudyDetermine logP/solubilityHPLC, shake-flask
EcotoxicityEvaluate aquatic toxicityDaphnia magna LC₅₀ assays
Field StudyMonitor biodegradation in soilGC-MS analysis of metabolite formation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.